4-Oxaspiro[2.5]octan-7-ol
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Overview
Description
4-Oxaspiro[2.5]octan-7-ol is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxaspiro[2.5]octan-7-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Oxaspiro[2.5]octan-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to its corresponding ketone or carboxylic acid derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound to its corresponding alcohol or alkane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
4-Oxaspiro[2.5]octan-7-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Oxaspiro[2.5]octan-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Oxaspiro[2.5]octan-7-one: This compound is structurally similar to 4-Oxaspiro[2.5]octan-7-ol but contains a ketone functional group instead of an alcohol group.
5-Methoxy-4-oxaspiro[2.5]octan-6-ol: This compound has a methoxy group attached to the spiro structure, which may impart different chemical and biological properties.
Uniqueness
This compound is unique due to its specific structural features and the presence of an alcohol functional group.
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-oxaspiro[2.5]octan-7-ol |
InChI |
InChI=1S/C7H12O2/c8-6-1-4-9-7(5-6)2-3-7/h6,8H,1-5H2 |
InChI Key |
NDBANSLQCPYOJI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CC2)CC1O |
Origin of Product |
United States |
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